molecular formula C29H25N5O5S B10826882 YG4Gkm8HG9 CAS No. 620622-83-5

YG4Gkm8HG9

Cat. No.: B10826882
CAS No.: 620622-83-5
M. Wt: 555.6 g/mol
InChI Key: KQCPBBVBGPJJCJ-UFTMZEDQSA-N
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Preparation Methods

The synthesis of JNJ-10280205 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:

    Formation of Intermediates: The initial steps involve the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: The final steps involve coupling the intermediates under specific reaction conditions to form JNJ-10280205.

Industrial production methods for JNJ-10280205 would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

JNJ-10280205 undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: JNJ-10280205 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

JNJ-10280205 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of phosphodiesterase type 5 and its effects on cyclic guanosine monophosphate (cGMP) levels.

    Biology: Researchers use JNJ-10280205 to investigate the role of PDE5 in various biological processes, including smooth muscle relaxation and vascular function.

    Medicine: This compound is being explored for its potential therapeutic use in treating erectile dysfunction and other conditions related to PDE5 activity.

    Industry: JNJ-10280205 may have applications in the pharmaceutical industry for the development of new drugs targeting PDE5.

Mechanism of Action

JNJ-10280205 exerts its effects by selectively inhibiting phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in smooth muscle cells. Elevated cGMP levels result in smooth muscle relaxation and enhanced blood flow, which is crucial for achieving and maintaining an erection .

Comparison with Similar Compounds

JNJ-10280205 is compared with other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. While all these compounds inhibit PDE5, JNJ-10280205 displays superior selectivity against other phosphodiesterase isoforms (PDE1-4 and PDE6) compared to sildenafil. This selectivity reduces the likelihood of side effects related to the inhibition of other PDE isoforms .

Similar compounds include:

Properties

CAS No.

620622-83-5

Molecular Formula

C29H25N5O5S

Molecular Weight

555.6 g/mol

IUPAC Name

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-(5-pyridin-2-ylpyrimidin-2-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one;methanesulfonic acid

InChI

InChI=1S/C28H21N5O2.CH4O3S/c34-27-20-5-1-2-7-23(20)32-25-21(27)16-33(26(25)18-8-9-24-17(13-18)10-12-35-24)28-30-14-19(15-31-28)22-6-3-4-11-29-22;1-5(2,3)4/h1-9,11,13-15,26H,10,12,16H2,(H,32,34);1H3,(H,2,3,4)/t26-;/m1./s1

InChI Key

KQCPBBVBGPJJCJ-UFTMZEDQSA-N

Isomeric SMILES

CS(=O)(=O)O.C1COC2=C1C=C(C=C2)[C@@H]3C4=C(CN3C5=NC=C(C=N5)C6=CC=CC=N6)C(=O)C7=CC=CC=C7N4

Canonical SMILES

CS(=O)(=O)O.C1COC2=C1C=C(C=C2)C3C4=C(CN3C5=NC=C(C=N5)C6=CC=CC=N6)C(=O)C7=CC=CC=C7N4

Origin of Product

United States

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